[1-(N-Acetylglycyl)pyrrolidin-2-yl]boronic acid
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Overview
Description
(1-(2-Acetamidoacetyl)pyrrolidin-2-yl)boronic acid is a boronic acid derivative with the molecular formula C8H15BN2O4 This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-acetamidoacetyl)pyrrolidin-2-yl)boronic acid typically involves the reaction of pyrrolidine derivatives with boronic acid reagents. One common method includes the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide, under an inert atmosphere.
Industrial Production Methods: Industrial production of (1-(2-acetamidoacetyl)pyrrolidin-2-yl)boronic acid may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process would typically be carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: (1-(2-Acetamidoacetyl)pyrrolidin-2-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents under basic conditions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
(1-(2-Acetamidoacetyl)pyrrolidin-2-yl)boronic acid has several applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Potential use in the design of protease inhibitors and other therapeutic agents.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (1-(2-acetamidoacetyl)pyrrolidin-2-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in enzyme inhibition, where the compound can bind to the active site of enzymes, blocking their activity. The boronic acid group interacts with serine or threonine residues in the enzyme’s active site, forming a stable complex that prevents substrate binding and catalysis .
Comparison with Similar Compounds
- (2R)-1-(2-acetamidoacetyl)pyrrolidin-2-yl)boronic acid
- (1-(2-formamidoacetyl)pyrrolidin-2-yl)boronic acid
- (1-(2-cyclohexanecarbonylamino)acetyl)pyrrolidin-2-yl)boronic acid
- (1-(2-cyclopentanecarbonylamino)acetyl)pyrrolidin-2-yl)boronic acid
Uniqueness: (1-(2-Acetamidoacetyl)pyrrolidin-2-yl)boronic acid is unique due to its specific structure, which allows it to form stable complexes with diols and other nucleophiles. This property makes it particularly valuable in the development of enzyme inhibitors and as a reagent in organic synthesis. Its ability to participate in a wide range of chemical reactions further enhances its versatility and utility in various scientific and industrial applications.
Biological Activity
[1-(N-Acetylglycyl)pyrrolidin-2-yl]boronic acid is a compound of growing interest in medicinal chemistry due to its unique structural properties and potential biological applications. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them useful in various biochemical contexts, including drug design and development. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C8H12BNO4
- Molecular Weight : 195.00 g/mol
- CAS Number : 915283-64-6
The structure of this compound features a pyrrolidine ring, which is substituted with an N-acetylglycine moiety and a boronic acid functional group. This configuration is crucial for its interaction with biological targets.
The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors through the boronic acid moiety. The boron atom can form reversible covalent bonds with hydroxyl groups present in various biomolecules, facilitating enzyme inhibition or modification of signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit serine proteases or fibroblast activation protein (FAP), which are involved in tumor progression and metastasis.
- Cell Signaling Modulation : By binding to proteins involved in cell signaling, it can alter pathways related to cell proliferation and apoptosis.
Antitumor Activity
Recent studies have demonstrated that derivatives of pyrrolidin-2-ylboronic acids exhibit significant antitumor activity by targeting FAP. For instance, compounds similar to this compound have shown promising results in preclinical models, suggesting their potential as therapeutic agents in cancer treatment .
Antimicrobial Properties
Boronic acids, including this compound, have been investigated for their antimicrobial properties. They can disrupt bacterial cell wall synthesis or inhibit essential enzymes, leading to bacterial cell death. This aspect is particularly relevant in the context of rising antibiotic resistance .
Table 1: Summary of Biological Activities
Case Study: FAP Inhibition
In a study evaluating various boronic acid derivatives, this compound was shown to have a high binding affinity for FAP with an IC50 value indicating potent inhibition compared to other compounds tested. This suggests its potential as a targeted therapy for cancers expressing FAP .
Properties
CAS No. |
915283-64-6 |
---|---|
Molecular Formula |
C8H15BN2O4 |
Molecular Weight |
214.03 g/mol |
IUPAC Name |
[1-(2-acetamidoacetyl)pyrrolidin-2-yl]boronic acid |
InChI |
InChI=1S/C8H15BN2O4/c1-6(12)10-5-8(13)11-4-2-3-7(11)9(14)15/h7,14-15H,2-5H2,1H3,(H,10,12) |
InChI Key |
UUOZISWTWURDGU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1CCCN1C(=O)CNC(=O)C)(O)O |
Origin of Product |
United States |
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